REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH3:6][C:7]1[O:11][N:10]=[C:9]([C:12]2[CH:13]=[C:14]([CH:18]=[CH:19][CH:20]=2)[C:15]([OH:17])=[O:16])[N:8]=1.O.[CH3:22]O>>[CH3:6][C:7]1[O:11][N:10]=[C:9]([C:12]2[CH:13]=[C:14]([CH:18]=[CH:19][CH:20]=2)[C:15]([O:17][CH3:22])=[O:16])[N:8]=1
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Name
|
|
Quantity
|
7.83 mL
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Type
|
reactant
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Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CC1=NC(=NO1)C=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
|
150 mL
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Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture is heated at the boil for 18 hours
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled in an ice bath
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Type
|
FILTRATION
|
Details
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the mixture is filtered off with suction
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Type
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WASH
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Details
|
washed well with water
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Type
|
CUSTOM
|
Details
|
=2.65 min (method A)
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Duration
|
2.65 min
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC(=NO1)C=1C=C(C(=O)OC)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |